L-Arginyl-L-arginyl-L-lysyl-L-arginine
Description
Structure
2D Structure
Properties
Molecular Formula |
C24H50N14O5 |
|---|---|
Molecular Weight |
614.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C24H50N14O5/c25-10-2-1-7-15(20(41)38-17(21(42)43)9-5-13-35-24(31)32)37-19(40)16(8-4-12-34-23(29)30)36-18(39)14(26)6-3-11-33-22(27)28/h14-17H,1-13,25-26H2,(H,36,39)(H,37,40)(H,38,41)(H,42,43)(H4,27,28,33)(H4,29,30,34)(H4,31,32,35)/t14-,15-,16-,17-/m0/s1 |
InChI Key |
OCODLDKMMDGVIR-QAETUUGQSA-N |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
C(CCN)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Peptide Production for L Arginyl L Arginyl L Lysyl L Arginine
Established Solid-Phase Peptide Synthesis (SPPS) Approaches
Solid-Phase Peptide Synthesis (SPPS) is the most common and well-established method for synthesizing peptides like L-Arginyl-L-arginyl-L-lysyl-L-arginine. mblintl.commdpi.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. mdpi.comresearchgate.net The key advantage of SPPS is the ability to drive reactions to completion by using excess reagents, which can then be easily removed by simple washing and filtration steps, thus avoiding complex purification of intermediate products. rsc.org
The most prevalent SPPS strategy for synthesizing the R-R-K-R tetrapeptide utilizes the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) protection scheme. researchgate.netmdpi.com In this approach, the Nα-amino group of the incoming amino acid is temporarily protected by the base-labile Fmoc group, while the side chains of arginine and lysine (B10760008) are protected by acid-labile groups. researchgate.net For arginine, the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group is a standard choice for side-chain protection due to its stability during the Fmoc deprotection steps and its efficient removal during the final cleavage from the resin. researchgate.net Similarly, the lysine side chain is typically protected with a Boc (tert-butyloxycarbonyl) group.
The synthesis commences by anchoring the C-terminal amino acid, in this case, Fmoc-L-arginine(Pbf), to a suitable resin, such as Rink amide resin, which will yield a C-terminal amide upon cleavage. bachem.combioduro.com The synthesis cycle then proceeds with the following steps:
Fmoc Deprotection: The Fmoc group is removed from the N-terminus of the resin-bound amino acid using a solution of a secondary amine, typically 20% piperidine (B6355638) in a suitable solvent like N,N-dimethylformamide (DMF). mdpi.combachem.com
Washing: The resin is thoroughly washed to remove the piperidine and the dibenzofulvene-piperidine adduct. mdpi.com
Coupling: The next Fmoc-protected amino acid (Fmoc-L-lysine(Boc) in the second step) is activated and coupled to the free N-terminus of the growing peptide chain. mdpi.com Common coupling reagents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive such as OxymaPure or combinations like HBTU/DIPEA (N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate/N,N-diisopropylethylamine). rsc.org
Washing: The resin is washed again to remove excess reagents and by-products. mdpi.com
This cycle is repeated for each subsequent amino acid in the sequence (Fmoc-L-arginine(Pbf) and then another Fmoc-L-arginine(Pbf)). A significant challenge in synthesizing arginine-rich sequences is the potential for incomplete coupling reactions due to the steric hindrance of the bulky Pbf protecting group. mblintl.com To circumvent this, a "double coupling" strategy is often employed for arginine residues, where the coupling step is repeated with fresh reagents to ensure the reaction goes to completion. mblintl.com
Once the full peptide sequence is assembled, the final Fmoc group is removed, and the peptide is cleaved from the solid support while simultaneously removing the side-chain protecting groups. This is typically achieved by treating the peptidyl-resin with a strong acid cocktail, commonly a mixture of trifluoroacetic acid (TFA) with scavengers like water, triisopropylsilane (B1312306) (TIS), and 2,2'-(ethylenedioxy)diethanethiol (DODT) to prevent side reactions with the reactive carbocations generated during deprotection. nih.govsigmaaldrich.com
| Synthesis Step | Reagents and Conditions | Purpose |
| Resin Swelling | Rink Amide Resin in DMF | Prepares the resin for the first coupling reaction. |
| First Amino Acid Coupling | Fmoc-Arg(Pbf)-OH, DIC, OxymaPure in DMF | Attaches the C-terminal arginine to the resin. |
| Fmoc Deprotection | 20% Piperidine in DMF | Removes the Fmoc protecting group to allow for the next coupling. |
| Subsequent Couplings | Fmoc-Lys(Boc)-OH, Fmoc-Arg(Pbf)-OH with HBTU/DIPEA in DMF | Stepwise addition of the remaining amino acids. |
| Final Cleavage and Deprotection | TFA/TIS/Water (e.g., 95:2.5:2.5 v/v/v) | Releases the peptide from the resin and removes side-chain protecting groups. |
Liquid-Phase Peptide Synthesis Considerations
Liquid-Phase Peptide Synthesis (LPPS) offers an alternative to SPPS and combines some of the advantages of both solid-phase and classical solution-phase synthesis. proteogenix.sciencebiomatik.com In LPPS, the growing peptide chain is attached to a soluble tag, which allows the synthesis to be carried out in a homogeneous solution, potentially improving reaction kinetics. mdpi.comproteogenix.science After each synthesis step, the tagged peptide is precipitated and isolated by filtration, while by-products and excess reagents remain in the solution. mdpi.com
For a short and highly polar peptide like this compound, LPPS could be a viable option, particularly for larger-scale synthesis where the cost of reagents in SPPS (which are used in large excess) becomes a significant factor. proteogenix.sciencebiomatik.com The use of a soluble support, such as a polyethylene (B3416737) glycol (PEG) tag, can enhance the solubility of the growing peptide chain, which can be a challenge in SPPS for arginine-rich sequences that are prone to aggregation. mblintl.com
A typical LPPS cycle for the R-R-K-R tetrapeptide would involve:
Attachment to Soluble Support: The C-terminal arginine is attached to a soluble polymer tag.
Coupling: The subsequent protected amino acids are coupled in solution.
Precipitation and Washing: The polymer-supported peptide is precipitated, filtered, and washed to remove impurities.
Deprotection: The N-terminal protecting group is removed.
Final Cleavage: The completed peptide is cleaved from the soluble support.
While LPPS can be more economical in terms of reagent consumption, it is generally more labor-intensive than the highly automated SPPS. biomatik.com The purification of intermediates can also be more challenging compared to the simple washing steps in SPPS. biomatik.com For a short peptide like R-R-K-R, the benefits of LPPS might be less pronounced compared to the synthesis of longer, more complex peptides. proteogenix.science
Optimization Strategies for Tetrapeptide Synthesis Yield and Purity
The synthesis of this compound is prone to several issues that can negatively impact the final yield and purity. The primary challenges are incomplete coupling reactions and aggregation of the growing peptide chains on the solid support. mblintl.com
Addressing Incomplete Coupling: As mentioned, the bulky nature of the arginine side chain and its Pbf protecting group can hinder the coupling reaction. mblintl.com Optimization strategies include:
Double Coupling: Repeating the coupling step for each arginine residue is a common and effective method to drive the reaction to completion. mblintl.com
High-Molarity Reagents: Using higher concentrations of the activated amino acid and coupling reagents can increase the reaction rate.
Microwave-Assisted SPPS: The application of microwave energy can significantly accelerate both the deprotection and coupling steps, leading to shorter reaction times and potentially higher coupling efficiency.
Choice of Coupling Reagents: While standard reagents like HBTU are effective, newer generation coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) may offer improved performance for difficult couplings.
Preventing Aggregation: The high density of cationic charges in the R-R-K-R sequence can lead to inter-chain aggregation on the resin, which can block reactive sites and prevent further elongation of the peptide. sigmaaldrich.comnih.gov Strategies to mitigate aggregation include:
Chaotropic Agents: The addition of chaotropic agents, such as certain salts, can disrupt the secondary structures that lead to aggregation.
Special Solvents: Using solvent systems that are better at solvating the growing peptide chain can help to prevent aggregation. For example, the use of "magic mixtures" of solvents or the inclusion of a certain percentage of a more polar solvent might be beneficial.
Low-Load Resins: Using a resin with a lower substitution level (loading) increases the distance between the growing peptide chains, thereby reducing the likelihood of inter-chain interactions and aggregation.
Purification Optimization: After cleavage from the resin, the crude peptide is typically purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC). For a highly polar peptide like R-R-K-R, a shallow gradient of the organic solvent (e.g., acetonitrile) in water with an ion-pairing agent like TFA is generally required for good separation. The purity of the final product is typically assessed by analytical RP-HPLC and mass spectrometry. gyrosproteintechnologies.com
| Parameter to Optimize | Strategy | Rationale |
| Coupling Efficiency | Double coupling of arginine residues | Ensures complete reaction for sterically hindered amino acids. mblintl.com |
| Reaction Time | Microwave-assisted synthesis | Accelerates reaction rates and can improve efficiency. |
| Aggregation | Use of low-load resin | Increases the distance between peptide chains, reducing aggregation. |
| Purity | Optimized RP-HPLC purification | Achieves high purity by separating the target peptide from deletion sequences and other impurities. gyrosproteintechnologies.com |
Scalability of Synthesis for Academic Research Applications
For academic research purposes, the synthesis of peptides like this compound is typically performed on a small scale, ranging from micromoles to a few millimoles, yielding milligrams to hundreds of milligrams of purified peptide. unc.edu Both manual and automated SPPS are well-suited for this scale of production.
Automated peptide synthesizers offer the advantage of unattended operation, which is highly beneficial for the repetitive nature of SPPS. occamdesign.com These instruments can be programmed to perform all the necessary deprotection, washing, and coupling steps, freeing up researcher time for other tasks. Many academic institutions have core facilities equipped with such synthesizers, making this technology accessible to a broad range of researchers. unc.edu
Scaling up the synthesis within an academic lab, for instance, to produce gram quantities of the peptide, presents several considerations:
Cost: The cost of protected amino acids, coupling reagents, and solvents increases linearly with the scale of the synthesis. As SPPS utilizes a large excess of these reagents, scaling up can become expensive.
Reaction Vessel Size: The size of the reaction vessel on an automated synthesizer may limit the amount of resin that can be used in a single run. occamdesign.com Larger scale syntheses may require manual setup or specialized equipment.
Purification: Preparative RP-HPLC is the standard for purification, but scaling up requires larger columns and solvent volumes, which can be a bottleneck in an academic setting. The amount of crude peptide that can be purified in a single run is limited by the capacity of the column.
For academic applications requiring larger amounts of the R-R-K-R tetrapeptide, a careful cost-benefit analysis between in-house synthesis and custom peptide synthesis services is often warranted. While in-house synthesis provides greater control and can be cost-effective for smaller quantities, commercial vendors may offer more economical options for larger-scale production due to their optimized processes and bulk purchasing of reagents. bioduro.com
| Synthesis Scale | Typical Yield | Primary Method | Key Considerations for Academic Labs |
| Small Scale | Milligrams | Automated SPPS | Accessibility of core facility synthesizers. |
| Medium Scale | Hundreds of Milligrams | Automated or Manual SPPS | Cost of reagents, reaction vessel limitations. |
| Large Scale | Grams | Manual SPPS or LPPS | Significant cost, purification becomes a major bottleneck, waste disposal. |
Molecular Interactions of L Arginyl L Arginyl L Lysyl L Arginine with Biomolecules
Interactions with Phospholipid Bilayers and Model Membranes
The interaction of L-Arginyl-L-arginyl-L-lysyl-L-arginine with phospholipid bilayers is a critical aspect of its biological activity, particularly in its capacity as a cell-penetrating peptide. These interactions are primarily driven by the peptide's cationic nature and the specific chemical properties of its constituent amino acid side chains.
Electrostatic Interactions with Anionic Membrane Components (e.g., Phosphates, Carboxylates, Sulfates)
The initial and most dominant force driving the association of this compound with cell membranes is electrostatic attraction. researchgate.net Eukaryotic cell membranes, and particularly bacterial membranes, present a net negative charge due to the presence of anionic phospholipid headgroups like phosphatidylglycerol, cardiolipin, and phosphatidylserine. researchgate.netnih.gov The phosphate (B84403) (PO₄³⁻), carboxylate (COO⁻), and sulfate (B86663) (SO₄²⁻) moieties on these lipids and associated glycans create a negatively charged surface that strongly attracts the positively charged tetrapeptide.
The three arginine residues and one lysine (B10760008) residue confer a high positive charge density to this compound. This leads to a robust, long-range electrostatic interaction that draws the peptide from the bulk solution to the membrane-water interface. nih.gov Studies on arginine-rich peptides demonstrate that this electrostatic binding is the crucial first step for all subsequent events, including membrane perturbation and translocation. nih.gov The interaction is further strengthened by the chelation of multiple lipid headgroups by the polycationic peptide, effectively creating a localized "charge patch" on the membrane surface.
Differential Roles of Guanidinium (B1211019) and Amine Groups in Membrane Association
While both arginine and lysine are basic amino acids that are positively charged at physiological pH, their side chains—the guanidinium group of arginine and the primary amine group of lysine—play distinct roles in membrane association. nih.govnih.gov
The guanidinium group of arginine is a planar, Y-shaped structure capable of forming multiple, bidentate hydrogen bonds. acs.org This allows it to engage with multiple phosphate oxygens on different phospholipid headgroups simultaneously, creating a highly stable, cross-linked interaction. nih.gov Furthermore, the guanidinium group has a very high pKa of approximately 12.5, ensuring it remains protonated and positively charged even in the relatively basic microenvironment of a lipid bilayer interface. researchgate.net This persistent charge is crucial for maintaining a strong electrostatic pull on the membrane.
The amine group of lysine, in contrast, is a primary amine with a pKa of about 10.5. nih.gov While it effectively participates in electrostatic attraction, it typically acts as a single-point hydrogen bond donor. nih.gov Its lower pKa means it is more susceptible to deprotonation in certain membrane environments compared to arginine's guanidinium group. nih.gov Research comparing guanidino-containing and amino-containing molecules has shown that the guanidinium group confers a significantly greater ability to disrupt model membranes composed of anionic lipids, highlighting its superior role in membrane interactions. nih.gov
| Functional Group | Amino Acid | pKa | H-Bonding Capacity | Key Interaction Feature |
| Guanidinium | Arginine | ~12.5 | Bidentate (multiple bonds) | Planar structure allows extensive H-bond networks with phosphates. nih.govacs.org |
| Amine | Lysine | ~10.5 | Monodentate (single point) | Primarily electrostatic attraction; less effective at H-bond networking. nih.govnih.gov |
Peptide-Induced Membrane Perturbation and Deformation Mechanisms
Following initial electrostatic binding, this compound can induce physical disruptions in the lipid bilayer. For short, highly cationic peptides, the "carpet" model is a frequently proposed mechanism. nih.govlatrobe.edu.au In this model, the peptides accumulate on the membrane surface, parallel to the lipid headgroups. Once a critical threshold concentration is reached, this peptide "carpet" disrupts the packing of the outer leaflet of the membrane, leading to destabilization, transient pore formation, or even micellization in a detergent-like manner. nih.govlatrobe.edu.au
The strong interactions of the arginine residues are particularly effective at inducing membrane deformation. nih.gov By pulling anionic lipid headgroups and associated water molecules toward them, these residues can cause localized thinning of the membrane and induce positive curvature strain, which can be a prelude to the formation of transient, non-stable pores or other membrane defects. nih.govnih.govresearchgate.net These transient disruptions are often sufficient to allow the passage of the peptide and other molecules across the membrane. researchgate.netnih.gov
Molecular Dynamics Simulations of Peptide-Membrane Interfaces
Molecular dynamics (MD) simulations provide atomic-level insights into the behavior of arginine-rich peptides at membrane interfaces. nih.govnih.gov Simulations of arginine and lysine residues in lipid bilayers consistently show that the arginine side chain exhibits a "snorkeling" behavior. nih.gov The long, flexible side chain allows the cationic guanidinium group to remain in the highly polar and hydrated interface region, interacting with water and phosphate groups, while the peptide backbone resides in the more hydrophobic upper portion of the bilayer core. nih.gov
MD simulations reveal that this snorkeling effect causes significant local perturbation of the membrane structure. nih.govnih.gov To solvate the deeply anchored guanidinium group, a substantial number of water molecules and phospholipid headgroups are pulled into the membrane core, creating a water-filled defect lined by lipid headgroups. nih.govnih.gov This deformation is much more pronounced for arginine than for lysine. nih.govnih.gov These simulations support the experimental observations that arginine-rich peptides are potent agents of membrane disruption, with the unique properties of the guanidinium group being the primary driver of this activity. nih.govnih.gov
Interactions with Nucleic Acids (DNA/RNA)
The high positive charge of this compound also facilitates strong interactions with the polyanionic backbones of nucleic acids, DNA and RNA. These interactions are fundamental to understanding how such peptides might influence processes like gene expression and translation. nih.govembopress.org
Binding Modes and Potential Sequence Specificity
The primary mode of binding between this compound and nucleic acids is electrostatic attraction between the peptide's cationic side chains and the negatively charged phosphate groups of the DNA/RNA backbone. nih.gov This results in the peptide coating the nucleic acid, neutralizing its charge and often leading to its condensation or aggregation. nih.govnih.gov
While the interaction is largely non-specific, driven by charge, the arginine residues can impart a degree of specificity. The planar guanidinium group is structurally well-suited to form specific hydrogen bonds with the functional groups on the edges of nucleobases, particularly with guanine (B1146940). nih.gov This interaction, where arginine makes specific contacts with paired guanine bases and the RNA backbone, has been observed in numerous natural RNA-protein complexes. nih.gov
However, for a short peptide like this compound, strong, sequence-specific binding comparable to that of a large transcription factor is unlikely. Instead, it is more probable that it exhibits a general affinity for nucleic acids, with a potential preference for G-rich sequences. nih.govnih.gov Studies comparing arginine- and lysine-rich peptides show that arginine peptides are generally more effective at precipitating DNA than lysine peptides of the same length and charge, which is attributed to the superior hydrogen-bonding capability of the guanidinium group. nih.govnih.gov The binding can displace other DNA- and RNA-binding proteins, which is a proposed mechanism for the toxicity of some arginine-rich peptides. embopress.org
| Research Finding | Biomolecule | Key Interaction Details |
| Enhanced DNA Compaction | DNA | Arginine peptides are more efficient at condensing and precipitating DNA compared to lysine or ornithine peptides of similar charge and length. nih.gov |
| Guanidinium-Guanine Bonding | RNA | The guanidinium group can form specific hydrogen bonds with guanine bases in RNA, a common interaction in natural RNA-protein complexes. nih.gov |
| Displacement of Binding Factors | DNA/RNA | Arginine-rich peptides can coat nucleic acids, leading to a widespread displacement of physiological DNA- and RNA-binding proteins. embopress.org |
Influence of Peptide Cationicity on Nucleic Acid Binding
The profound influence of a peptide's cationic nature on its ability to bind nucleic acids is a cornerstone of its molecular interactions. This compound, a tetrapeptide possessing a high density of positive charges at physiological pH due to its three arginine and one lysine residues, is primed for strong electrostatic interactions with the negatively charged phosphate backbone of nucleic acids like DNA and RNA. nih.govrsc.org This interaction is not merely a simple electrostatic attraction but a complex process that can lead to significant structural changes in the nucleic acid, such as condensation and compaction. nih.gov
The binding affinity of such cationic peptides to DNA generally increases with the number of cationic groups present. nih.gov Research comparing different cationic amino acids has shown that the guanidinium group of arginine often forms more stable and effective interactions with the phosphate groups of DNA compared to the primary amine of lysine. nih.govnih.gov This suggests that the three arginine residues in this compound contribute significantly to its nucleic acid binding capabilities. The flexibility of the peptide backbone is also crucial, as it allows for the optimal positioning of the cationic side chains to maximize these interactions with the DNA phosphates. nih.gov
Beyond simple charge-charge interactions, the process of binding is thermodynamically driven. For many cationic peptides, the interaction with DNA is favored by both enthalpy and entropy. nih.gov The addition of cationic groups can enhance the enthalpy of binding, indicating the formation of favorable molecular interactions that stabilize the peptide-DNA complex. acs.orgnih.gov Arginine-rich peptides, in particular, have been shown to have a high affinity for nucleic acids, which can lead to the coating of DNA or RNA. This coating can displace native DNA- and RNA-binding proteins, a mechanism that underlies the biological effects of some arginine-rich cell-penetrating peptides. embopress.org The ability of arginine to form multiple hydrogen bonds further strengthens its interaction with nucleic acids, contributing to the formation of stable complexes. nih.gov
Table 1: Factors Influencing Cationic Peptide-Nucleic Acid Interactions
| Factor | Description | Significance for this compound |
|---|---|---|
| Number of Cationic Residues | The total number of positive charges on the peptide. | High significance due to three arginine and one lysine residues, leading to strong electrostatic attraction to the negatively charged nucleic acid backbone. nih.gov |
| Type of Cationic Residue | The specific amino acid providing the positive charge (e.g., arginine vs. lysine). | Arginine's guanidinium group is particularly effective at binding phosphate groups, making the three arginine residues key contributors to binding affinity. nih.govnih.gov |
| Peptide Backbone Flexibility | The conformational freedom of the peptide chain. | Allows for optimal orientation of cationic side chains to maximize contact and interaction with the nucleic acid structure. nih.gov |
| Thermodynamics | The enthalpic and entropic contributions to the binding event. | Binding is often enthalpically and entropically favorable, with cationic modifications enhancing the stability of the resulting complex. nih.govacs.orgnih.gov |
| Hydrogen Bonding | The formation of hydrogen bonds between the peptide and nucleic acid. | The guanidinium group of arginine can act as a hydrogen bond donor, forming multiple H-bonds with the phosphate backbone of DNA/RNA, thus stabilizing the complex. nih.gov |
Interactions with Proteins and Peptidic Targets
Enzymatic Recognition and Substrate Specificity (e.g., Peptidases, Leucyltransferases)
The peptide bonds within this compound are susceptible to cleavage by various proteases, particularly peptidases that exhibit specificity for basic amino acid residues. The initial step in the metabolic processing of such peptides involves their hydrolysis into constituent amino acids by these enzymes. Aminopeptidases, for instance, are a class of exopeptidases that cleave amino acids from the N-terminus of proteins and peptides. Aminopeptidase B, for example, shows high specificity for N-terminal arginine and lysine residues. nih.gov This suggests that this compound could be a substrate for such enzymes, which would sequentially cleave the N-terminal L-Arginine.
The specificity of peptidases is dictated by the chemical properties of the amino acid side chains. Enzymes that process arginine-containing substrates often have a binding pocket that can accommodate the bulky and charged guanidinium group. The presence of both arginine and lysine in the tetrapeptide sequence means it could be recognized by a range of peptidases with trypsin-like specificity, as trypsin cleaves peptide chains at the carboxyl side of lysine and arginine residues.
Furthermore, the metabolism of L-arginine itself is complex, involving several key enzymes such as arginase and nitric oxide synthases (NOS). nih.govnih.gov Once hydrolyzed from the parent peptide, the liberated L-arginine and L-lysine would enter their respective metabolic pathways. The availability of L-arginine can, in turn, influence the activity of these enzymes and regulate various physiological processes. nih.govnih.gov For example, certain L-arginine-derived molecules have been shown to act as inhibitors for arginase and, to a lesser extent, NOS isoforms. nih.gov While information on leucyltransferases specifically processing this tetrapeptide is not prominent, the general principles of substrate recognition by proteolytic enzymes underscore the likelihood of its degradation in a biological environment.
Table 2: Potential Enzymatic Interactions with this compound
| Enzyme/Enzyme Class | Specificity | Potential Action on Peptide |
|---|---|---|
| Aminopeptidase B | Highly specific for N-terminal basic amino acids (Arginine, Lysine). nih.gov | Cleavage of the N-terminal L-Arginine residue. |
| Trypsin-like Proteases | Cleave peptide bonds on the C-terminal side of Arginine and Lysine. | Hydrolysis of internal peptide bonds following the Arginine and Lysine residues. |
| General Dipeptidases | Hydrolyze a wide range of dipeptides. | Cleavage of dipeptide fragments that may be produced from initial endopeptidase action. |
| Arginase | Catalyzes the hydrolysis of L-arginine to L-ornithine and urea. nih.gov | Acts on L-arginine once it is cleaved from the peptide, not on the peptide itself. |
| Nitric Oxide Synthases (NOS) | Catalyze the oxidation of L-arginine to produce nitric oxide and L-citrulline. nih.gov | Acts on free L-arginine released after peptide hydrolysis. |
Non-Enzymatic Protein Binding and Complex Formation
Beyond enzymatic processing, this compound can engage in non-enzymatic binding to form stable complexes with various proteins. jackwestin.com This type of interaction does not result in the catalysis of a reaction but is fundamental to many biological processes, including signal transduction and molecular transport. jackwestin.comyoutube.com The high positive charge density of the peptide is a primary driver for its interaction with proteins that have accessible acidic or negatively charged regions on their surfaces.
For example, arginine-rich domains are known to be critical for the subcellular localization of certain RNA-binding proteins, mediating interactions with other proteins such as motor proteins. embopress.org The glycine-arginine-rich (GAR) domain of the protein nucleolin, for instance, facilitates its binding to kinesin light chains, linking it to transport machinery. embopress.org This highlights a potential role for arginine-rich peptides like this compound in mediating protein-protein interactions or influencing the localization of protein complexes.
The formation of these non-covalent complexes is governed by the principles of molecular recognition, where the shape and chemical complementarity between the peptide and the protein surface dictate the specificity and affinity of the binding. jackwestin.com The affinity is often quantified by the dissociation constant (Kd), with lower values indicating stronger binding. jackwestin.com The interaction of such highly cationic peptides can have significant functional consequences, as demonstrated by the ability of arginine-rich peptides to displace DNA- and RNA-binding factors from their native complexes. embopress.org This suggests that this compound could modulate protein function by competing for binding sites or by inducing conformational changes upon complex formation.
Analysis of Intermolecular Forces (Hydrogen Bonds, Salt Bridges, π-Cation Interactions) in Complexes
The stability of complexes formed between this compound and proteins is determined by a combination of non-covalent intermolecular forces. pnas.org These include hydrogen bonds, salt bridges, and cation-π interactions.
Salt Bridges: A salt bridge is a combination of hydrogen bonding and ionic bonding. wikipedia.org In the context of the this compound peptide, salt bridges would primarily form between the cationic guanidinium group of arginine or the ammonium (B1175870) group of lysine and the anionic carboxylate groups of aspartic acid or glutamic acid on a target protein. wikipedia.org These interactions are among the strongest non-covalent interactions in proteins, although their strength can be moderated by the surrounding solvent environment. plos.org
Hydrogen Bonds: The guanidinium group of arginine is an excellent hydrogen bond donor, capable of forming multiple hydrogen bonds with suitable acceptors on a protein, such as backbone carbonyl oxygen atoms or the side chains of asparagine and glutamine. nih.gov Similarly, the terminal amine of lysine can participate in hydrogen bonding. These networks of hydrogen bonds are crucial for the specificity and stability of protein-peptide interfaces. nih.gov
Cation-π Interactions: This is a powerful non-covalent force that occurs between a cation and the electron-rich face of an aromatic ring. pnas.orgacs.org The side chains of arginine and lysine can engage in cation-π interactions with the aromatic side chains of phenylalanine, tyrosine, and tryptophan residues on a protein partner. pnas.org Studies have shown that arginine is more frequently involved in cation-π interactions in proteins than lysine, and tryptophan is the most favored aromatic partner. pnas.org These interactions are significant contributors to protein stability and molecular recognition, and they are less affected by the aqueous environment compared to salt bridges. plos.orgacs.org The combination of hydrogen bonds and cation-π interactions allows for specific recognition of ligands, where hydrogen bonds can correctly orient the ligand to facilitate a stabilizing cation-π interaction. nih.gov
Table 3: Intermolecular Forces in this compound-Protein Complexes
| Intermolecular Force | Description | Participating Residues | Significance |
|---|
| Salt Bridge | An interaction combining hydrogen bonding and ionic bonding. wikipedia.org | Peptide: Arginine, Lysine. Protein: Aspartic Acid, Glutamic Acid. | A major contributor to the initial, long-range electrostatic attraction and stability of the complex. wikipedia.orgplos.org | | Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. nih.gov | Peptide (Donors): Arginine, Lysine. Protein (Acceptors): Carbonyl oxygens, Asp, Glu, Asn, Gln. | Provides specificity and directionality to the binding, stabilizing the complex's geometry. nih.govnih.gov | | Cation-π Interaction | A non-covalent interaction between a cation and the face of an electron-rich π system. pnas.orgacs.org | Peptide (Cations): Arginine, Lysine. Protein (Aromatics): Phenylalanine, Tyrosine, Tryptophan. | A strong, stabilizing force that is particularly important in aqueous environments and contributes significantly to binding affinity and specificity. pnas.orgacs.org |
Cellular Translocation Mechanisms of Arginine and Lysine Rich Tetrapeptides
Endocytic Pathways
Endocytosis is widely considered a primary route for the internalization of arginine-rich peptides. nih.govnih.gov This process involves the engulfment of the peptide by the cell membrane to form an intracellular vesicle. Several distinct endocytic routes have been implicated in the uptake of these peptides.
Macropinocytosis, a form of fluid-phase endocytosis, has been identified as a significant internalization mechanism for arginine-rich peptides. The uptake of octa-arginine (R8), for instance, is markedly reduced by inhibitors of macropinocytosis like ethylisopropylamiloride (EIPA). nih.gov This process is characterized by large-scale membrane ruffling that leads to the formation of large, irregular vesicles known as macropinosomes.
The induction of macropinocytosis is closely linked to the dynamic reorganization of the cell's cytoskeleton.
F-actin Organization: Treatment of cells with arginine-rich peptides like R8 has been shown to cause significant rearrangement of the actin cytoskeleton. nih.gov Inhibition of F-actin polymerization with agents like cytochalasin D suppresses the uptake of these peptides, confirming the essential role of actin dynamics. nih.gov
Regulatory Signaling: The reorganization of actin is controlled by signaling cascades involving small GTP-binding proteins of the Rho family, particularly Rac. nih.gov Rac protein activation is a key step in initiating the membrane ruffling that defines macropinocytosis. The control of both cytoskeletal changes and secretory functions by Rac and Rho often occurs through parallel signaling pathways. nih.gov
| Research Finding | Implication for Peptide Uptake | Supporting Evidence |
| Inhibition of R8 uptake by EIPA | Suggests involvement of macropinocytosis. | nih.gov |
| Inhibition of R8 uptake by cytochalasin D | Confirms the necessity of F-actin polymerization. | nih.gov |
| R8 induces actin cytoskeleton rearrangement | Demonstrates the peptide's direct influence on cellular structures required for macropinocytosis. | nih.gov |
| Rac and Rho proteins regulate actin | Links peptide presence to the specific signaling pathways that trigger macropinocytosis. | nih.gov |
The initial interaction between arginine- and lysine-rich peptides and the cell surface is a critical step that precedes internalization. This interaction is primarily electrostatic. Membrane-associated heparan sulfate (B86663) proteoglycans (HSPGs) serve as the initial docking sites for these positively charged peptides. nih.govnih.gov
HSPGs are glycoproteins characterized by one or more covalently attached heparan sulfate (HS) chains, which are highly negatively charged. nih.govmdpi.com This high negative charge facilitates the binding of basic peptides rich in arginine and lysine (B10760008). nih.gov While HSPGs are key receptors, studies with the TAT peptide suggest that other receptors may also be involved, as efficient internalization can occur even in their absence. nih.gov The interaction with HSPGs is thought to concentrate the peptides at the cell surface, thereby promoting their subsequent uptake through endocytic pathways.
| Receptor Type | Role in Translocation | Mechanism |
| Heparan Sulfate Proteoglycans (HSPGs) | Primary cell surface receptor | Electrostatic interaction between the negatively charged sulfate groups of HS and the positively charged guanidinium (B1211019) and amino groups of the peptide. nih.govnih.gov |
Beyond macropinocytosis, other endocytic pathways contribute to the uptake of arginine-rich peptides. The choice of pathway can be influenced by the peptide itself and any associated cargo. nih.gov
Clathrin-Dependent Endocytosis (CDE): This is a well-characterized pathway involving the formation of clathrin-coated pits at the plasma membrane. nih.govyoutube.comyoutube.comyoutube.com The uptake of the TAT peptide, a widely studied CPP, has been shown to be partially inhibited by specific inhibitors of CDE, implicating this pathway in its entry. nih.gov This route internalizes cargo into small, uniform vesicles that traffic through the endosomal-lysosomal pathway. mdpi.com
Clathrin-Independent Endocytosis (CIE): Cells utilize multiple CIE pathways, which are generally less understood than CDE. nih.gov For some CPPs, the caveolin-mediated pathway, a type of CIE, is not a primary route of entry. nih.gov However, the diversity of CIE pathways suggests that other, less-characterized clathrin-independent mechanisms could be involved. nih.govnih.gov Studies on the uptake of Ribonuclease A, which shows similarities to CPP internalization, indicate the involvement of both clathrin-mediated endocytosis and macropinocytosis. raineslab.com
Advanced Spectroscopic and Biophysical Characterization of L Arginyl L Arginyl L Lysyl L Arginine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Interaction Mapping
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of peptides and for mapping their interactions with other molecules at atomic resolution. nih.gov For arginine-rich peptides like L-Arginyl-L-arginyl-L-lysyl-L-arginine, NMR studies can reveal crucial information about the conformation of the peptide backbone and the orientation of the amino acid side chains.
Researchers have utilized various NMR techniques to study arginine-containing peptides. For instance, heteronuclear single quantum coherence (HSQC) experiments can track chemical shift changes in isotopically labeled proteins upon peptide titration, identifying the specific amino acid residues involved in the binding interface. nih.gov This approach can elucidate conformational changes that occur within a protein upon binding to the peptide. nih.gov Furthermore, specialized NMR experiments have been developed to specifically probe the arginine side-chain, which is often involved in critical intramolecular interactions. ucl.ac.uk These methods can provide high-resolution data on the functional guanidinium (B1211019) group, even when it is involved in dynamic processes within the side-chain. ucl.ac.uk
In studies of similar arginine-rich motifs, NMR has been instrumental in defining the precise interactions with RNA targets. For example, in the case of the HIV Tat protein, which contains an arginine-rich motif, NMR analysis revealed that a cluster of three arginines specifically recognizes the Hoogsteen edges of guanine (B1146940) nucleobases in the TAR RNA. rochester.edu This detailed structural information is invaluable for understanding the molecular basis of recognition and for the design of inhibitors.
Key Findings from NMR Studies on Arginine-Containing Peptides:
| Technique | Information Gained | Significance |
| Heteronuclear Single Quantum Coherence (HSQC) | Identifies amino acid residues at the binding interface and conformational changes upon binding. nih.gov | Provides a map of the interaction surface between the peptide and its binding partner. |
| Arginine-Specific Pulse Sequences | High-resolution spectra of the arginine guanidinium group. ucl.ac.uk | Allows for detailed analysis of the key functional group involved in many interactions. |
| 3D Solution Structure Determination | Elucidation of the three-dimensional fold of binding proteins and the conformation of the bound peptide. bmrb.io | Reveals the overall architecture of the peptide-protein complex. |
Mass Spectrometry (MS) for Accurate Mass Determination and Sequence Confirmation
Mass spectrometry (MS) is an indispensable analytical technique for the characterization of peptides, providing precise molecular weight determination and sequence verification. For this compound, MS confirms the elemental composition and the correct sequence of amino acid residues.
High-resolution mass spectrometry techniques, often coupled with liquid chromatography (LC-MS), are routinely used to analyze arginine and its metabolites in biological fluids. nih.govresearchgate.net These methods offer high precision and accuracy, particularly with the use of stable isotope-labeled internal standards. nih.gov While analyzing endogenous substances like arginine presents challenges due to the lack of an analyte-free matrix, carefully developed and validated MS-based methods have overcome these difficulties. nih.govresearchgate.net
In the context of peptide research, MS can also be used to study non-covalent interactions and the formation of multimers. For instance, mass spectrometry has been used to establish the presence of multimeric arginine species in solution, which can be important for understanding the peptide's behavior and its interactions with other molecules. researchgate.net
Typical Mass Spectrometry Data for an Arginine-Containing Peptide:
| Parameter | Method | Result |
| Molecular Weight | Electrospray Ionization (ESI-MS) | Confirms the expected molecular weight of the peptide. |
| Amino Acid Sequence | Tandem Mass Spectrometry (MS/MS) | Verifies the RRLR sequence through fragmentation analysis. |
| Purity | LC-MS | Assesses the purity of the synthetic peptide. |
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis of Binding Events
Isothermal Titration Calorimetry (ITC) is a quantitative technique used to measure the heat changes that occur during biomolecular interactions. nih.gov This allows for the determination of key thermodynamic parameters of binding, including the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS). nih.govwur.nl For this compound, ITC provides a complete thermodynamic profile of its binding to target molecules such as proteins or nucleic acids.
ITC experiments involve titrating the peptide into a solution containing its binding partner while monitoring the heat released or absorbed. nih.gov The resulting data can be fit to a binding model to extract the thermodynamic parameters. nih.gov Studies on various peptide-protein and peptide-membrane interactions have demonstrated the power of ITC in elucidating the driving forces of these associations. nih.govnih.gov For instance, ITC has been used to show that the binding of some peptides is enthalpically unfavorable but driven by a large positive entropy change, often due to the displacement of ordered water molecules. researchgate.net
The technique is also sensitive enough to detect multiple binding events and to characterize the thermodynamics of secondary processes like pore formation in membranes. nih.govnih.gov
Thermodynamic Parameters Obtainable from ITC:
| Parameter | Description | Significance |
| Binding Affinity (KD) | The dissociation constant, a measure of the strength of the binding interaction. | A lower KD indicates a stronger binding affinity. |
| Enthalpy Change (ΔH) | The heat released or absorbed during binding, reflecting changes in bonding. nih.gov | Indicates whether the binding is driven by favorable enthalpic contributions (e.g., hydrogen bonding). |
| Entropy Change (ΔS) | The change in disorder of the system upon binding, often related to conformational changes and solvent reorganization. nih.gov | A positive entropy change can be a major driving force for binding, especially in hydrophobic interactions. |
| Stoichiometry (n) | The number of peptide molecules that bind to one molecule of the target. wur.nl | Defines the composition of the resulting complex. |
Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment
Circular Dichroism (CD) spectroscopy is a widely used technique for investigating the secondary structure of peptides and proteins in solution. nih.gov CD measures the differential absorption of left- and right-circularly polarized light by chiral molecules, which is sensitive to the peptide's conformation, such as α-helices, β-sheets, or random coils.
For this compound, CD spectroscopy can be used to determine its intrinsic secondary structure and to monitor conformational changes upon binding to a target molecule. For example, studies on sequential polypeptides containing arginine have shown that their interaction with DNA can induce significant structural changes in the nucleic acid, which can be monitored by CD. nih.gov The composition and sequence of the amino acids in these peptides were found to be critical for the nature of these interactions. nih.gov
While CD is a powerful tool, the presence of certain amino acids, like arginine, can sometimes interfere with the determination of secondary structures, and the appropriate experimental conditions and data analysis methods must be chosen. researchgate.net
Information from CD Spectroscopy:
| Spectral Feature | Corresponding Secondary Structure |
| Negative bands around 208 and 222 nm | α-helix |
| Negative band around 218 nm | β-sheet |
| Strong negative band below 200 nm | Random coil |
Fluorescence Spectroscopy for Probing Peptide-Biomolecule Interactions and Cellular Uptake
Fluorescence spectroscopy is a highly sensitive technique that can be used to study peptide-biomolecule interactions and to visualize the cellular uptake of peptides. researchgate.net This can be achieved by either utilizing the intrinsic fluorescence of tryptophan or tyrosine residues (if present) or by labeling the peptide with an extrinsic fluorescent probe.
For a peptide like this compound, which lacks intrinsic fluorophores, a fluorescent label can be attached to facilitate its detection. Fluorescence-based methods have been used to verify the incorporation of peptides into polymers and to study their interactions with various biomolecules. researchgate.net Changes in the fluorescence intensity or wavelength of the probe upon binding can provide information about the binding event and the local environment of the peptide.
Furthermore, fluorescence microscopy techniques, such as confocal laser scanning microscopy, are invaluable for tracking the cellular entry and subcellular localization of fluorescently labeled peptides. Studies on oligo-arginine peptides have demonstrated their efficient cellular uptake, which can be quantified using flow cytometry. nih.gov Ratiometric fluorescent biosensors have also been developed for the detection of L-arginine, showcasing the versatility of fluorescence-based approaches. nih.gov
Applications of Fluorescence Spectroscopy:
| Application | Description | Significance |
| Binding Studies | Monitoring changes in fluorescence upon interaction with a target molecule. researchgate.net | Provides information on binding affinity and conformational changes. |
| Cellular Uptake | Visualizing and quantifying the internalization of fluorescently labeled peptides into living cells. nih.gov | Crucial for understanding the mechanism of action of cell-penetrating peptides. |
| Biosensing | Development of fluorescent sensors for the detection of arginine and related compounds. nih.gov | Enables the measurement of analyte concentrations in biological samples. |
| Structural Probing | Using fluorescence resonance energy transfer (FRET) to measure distances within or between molecules. | Provides insights into the structure and dynamics of peptide complexes. |
Computational and in Silico Modeling of L Arginyl L Arginyl L Lysyl L Arginine
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Interaction Mechanisms
Molecular dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. For a flexible peptide like L-Arginyl-L-arginyl-L-lysyl-L-arginine, MD simulations offer deep insights into its conformational landscape and how it interacts with its environment. nih.gov These simulations, often performed in explicit water, can reveal the intrinsic flexibility of the peptide backbone and the various orientations of its charged arginine and lysine (B10760008) side chains. nih.gov
Research using MD simulations on arginine-containing peptides has shown that these residues have a profound impact on the peptide's secondary structure and its interaction with surrounding water molecules. nih.gov The arrangement of water molecules around the nitrogen atoms of arginine is a key factor influencing the peptide's conformation. nih.gov Simulations can track long-range interaction distances and the radius of gyration to understand the peptide's tendency to adopt folded or extended conformations in solution. nih.gov Furthermore, a hybrid approach combining docking with all-atom MD simulations can be used to monitor the ligand-induced conformational rearrangements that occur when the peptide binds to a target, such as an RNA molecule or a protein receptor. nih.gov This allows researchers to observe the cooperative process of binding, where both the peptide and its target may undergo significant structural changes to achieve an optimal fit. nih.gov
Table 1: Typical Parameters in a Molecular Dynamics Simulation for Peptides
| Parameter | Description | Typical Value/Setting |
|---|---|---|
| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of the system. | AMBER, CHARMM, GROMOS |
| Solvent Model | The representation of the solvent (usually water) in the simulation box. | Explicit (e.g., TIP3P, SPC/E) |
| Simulation Box | The defined volume containing the peptide and solvent for the simulation. | Cubic or Rectangular Prism |
| Temperature | The temperature at which the simulation is run, maintained by a thermostat. | 300 K or 310 K (Physiological) |
| Pressure | The pressure at which the simulation is run, maintained by a barostat. | 1 atm |
| Time Step | The interval between successive calculations of forces and positions. | 1-2 femtoseconds (fs) |
| Simulation Length | The total duration of the simulated time. | Nanoseconds (ns) to Microseconds (µs) |
Molecular Docking for Binding Site Prediction and Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a peptide) when bound to a second (a receptor, such as a protein or nucleic acid). This method is crucial for predicting the binding site and mode of interaction for this compound with its potential biological targets. The process involves sampling a vast number of possible conformations of the peptide within the binding pocket of the target and scoring them to identify the most stable complex. plos.org
For peptides rich in basic residues like arginine and lysine, docking studies can help identify key electrostatic interactions, such as salt bridges with acidic residues (e.g., Aspartate, Glutamate) on the receptor surface. nih.gov For instance, studies on the Macrophage Migration Inhibitory Factor (MIF) identified an Arg-Leu-Arg tripeptide region that contributes to binding with the CXCR4 receptor, where the arginine residues were shown to interact with specific acidic residues on the receptor. nih.gov The sequence Arg-X-Lys/Arg-Arg is also recognized as a consensus sequence for cleavage by the endoprotease furin. nih.gov Molecular docking could be employed to model how this tetrapeptide fits into the active site of furin, elucidating the specific interactions that facilitate enzymatic cleavage. nih.gov The accuracy of docking can be enhanced when combined with other methods, such as MD simulations, to refine the docked poses and account for the flexibility of both the peptide and the receptor. nih.gov
Table 2: General Workflow for Molecular Docking Studies
| Step | Description |
|---|---|
| 1. Target Preparation | The 3D structure of the target protein is obtained (from PDB or homology modeling) and prepared by adding hydrogen atoms and assigning charges. |
| 2. Ligand Preparation | The 3D structure of the peptide (this compound) is generated and its energy is minimized. |
| 3. Binding Site Definition | A specific region on the target protein where the peptide is expected to bind is defined. |
| 4. Docking Algorithm | A search algorithm explores various poses (translations, rotations, conformations) of the peptide in the defined binding site. |
| 5. Scoring and Ranking | A scoring function estimates the binding affinity for each pose, and the poses are ranked to identify the most likely binding mode. |
| 6. Post-Docking Analysis | The top-ranked poses are analyzed to identify key interactions (hydrogen bonds, electrostatic interactions, etc.). |
Ab Initio and Fragment Assembly Methods for Peptide Structure Prediction
Predicting the three-dimensional structure of a peptide and how it interacts with a target protein from its amino acid sequence alone is a fundamental challenge in computational biology. Ab initio ("from the beginning") methods aim to do this without relying on experimentally determined structures. Modern approaches, such as fragment assembly, have become powerful tools for this purpose. A notable example is the development of computational methods like FragFold, which systematically uses structure prediction engines like AlphaFold to model the binding of short peptide fragments to a protein target. youtube.com
In this approach, a protein of interest is computationally fragmented into overlapping peptides. youtube.com Each fragment is then modeled in complex with its target protein to predict its binding capability. youtube.com By tiling across an entire protein sequence, this method can map key interaction sites and identify which fragments are most likely to be inhibitory or functional. youtube.com For a specific sequence like this compound, which may itself be a fragment of a larger protein, such methods can predict its ability to bind to a partner protein and reproduce native-like interactions. youtube.com This allows for the high-throughput computational screening of peptide fragments to discover functional inhibitors of protein-protein interactions. youtube.com
Coarse-Grained Modeling for Large-Scale Conformational Changes and Membrane Interactions
While all-atom MD simulations provide high-resolution detail, their computational cost limits them to relatively short timescales and small system sizes. biorxiv.org To study large-scale processes, such as a peptide crossing a cell membrane, coarse-grained (CG) modeling is employed. biorxiv.orgnih.gov In CG models, groups of atoms (e.g., an entire amino acid side chain or a few water molecules) are represented as single "beads," simplifying the system and drastically reducing the number of calculations needed. nih.govnih.gov This allows for simulations that are 10-20 times faster, reaching timescales of nanoseconds to milliseconds, which are necessary to observe rare events like membrane translocation. biorxiv.org
CG simulations are particularly well-suited for studying the interaction of charged peptides like this compound with lipid bilayers. nih.govnih.gov Studies have shown that the insertion of a charged arginine residue into a membrane creates strong, local deformations of the bilayer. nih.gov CG simulations can model how the peptide interacts with the lipid head groups and hydrocarbon tails, and how it might promote the formation of water defects or pores in the membrane. nih.gov Different CG force fields, such as Martini and SIRAH, have been developed and optimized to study these complex peptide-membrane systems, providing valuable insights into the mechanisms of cell-penetrating peptides. biorxiv.orgbiorxiv.org
Table 3: Comparison of All-Atom and Coarse-Grained Simulation Models
| Feature | All-Atom (AA) MD | Coarse-Grained (CG) MD |
|---|---|---|
| Representation | Every atom is explicitly modeled. | Groups of atoms are represented by a single particle (bead). nih.gov |
| Resolution | High; provides detailed atomic interactions. | Low; captures large-scale collective behavior. |
| Computational Cost | High | Low |
| Accessible Timescale | Picoseconds to a few microseconds. | Nanoseconds to milliseconds and beyond. biorxiv.org |
| Typical Application | Detailed binding analysis, enzyme kinetics, local conformational changes. | Membrane interactions, protein folding, self-assembly of large complexes. nih.gov |
Machine Learning and Deep Learning Applications in Peptide Design and Activity Prediction
Machine learning (ML) and deep learning (DL) are revolutionizing peptide research by enabling the rapid prediction of biological activity and properties directly from sequence information. researchgate.netyoutube.com These models are trained on large datasets of known peptides to learn complex structure-activity relationships. youtube.com Once trained, they can be used to screen new sequences like this compound for a variety of potential functions, such as antimicrobial or antibiofilm activity. researchgate.net
For example, classification algorithms can be trained to distinguish between peptides with high and low antibiofilm effects with very high accuracy. researchgate.net Deep learning models like Convolutional Neural Networks (CNNs) and Long Short-Term Memory (LSTM) networks have been shown to outperform traditional ML methods in predicting the activity of antimicrobial peptides. nih.gov Some models incorporate not just sequence but also structural features to improve predictions. nih.gov Geometric deep learning, which can process data in non-Euclidean spaces like graphs, is an emerging field for analyzing the complex 3D structures of peptides. frontiersin.org Furthermore, DL models like PepCNN have been developed specifically to predict the binding and non-binding residues in a protein-peptide interaction, offering a powerful tool to explore the mechanisms of binding. biorxiv.org These predictive models allow researchers to prioritize promising peptide candidates for experimental validation, accelerating the design of new therapeutic agents. researchgate.net
Table 4: Applications of Machine Learning in Peptide Research
| Model Type | Application | Description |
|---|---|---|
| Classification Algorithms | Activity Prediction (e.g., Antimicrobial, Antibiofilm) | Predicts whether a peptide will be active or inactive based on sequence features. researchgate.net |
| Convolutional Neural Networks (CNN) | Binding Site Prediction, Activity Prediction | Extracts features from sequence or structural data to predict interaction sites or biological activity. nih.govbiorxiv.org |
| Recurrent Neural Networks (RNN/LSTM) | Activity Prediction | Processes the peptide sequence sequentially, capturing long-range dependencies important for function. nih.gov |
| Geometric Deep Learning (GDL) | Structure-Based Prediction | Utilizes graph representations of peptide structures to predict function, capturing non-Euclidean data characteristics. frontiersin.org |
Theoretical Biological Implications and Functional Hypotheses of L Arginyl L Arginyl L Lysyl L Arginine
Roles in Cellular Signaling Pathways and Membrane Dynamics (e.g., F-actin organization, Rac protein activation)
Direct evidence detailing the specific role of the L-Arginyl-L-arginyl-L-lysyl-L-arginine tetrapeptide in cellular signaling pathways such as F-actin organization and Rac protein activation is not extensively documented in current literature. However, the individual amino acid components, L-arginine and L-lysine, are known to be involved in a multitude of cellular processes.
L-arginine is a precursor for the synthesis of nitric oxide (NO), a critical signaling molecule involved in various physiological and pathological processes. embopress.org The production of NO is catalyzed by nitric oxide synthase (NOS) enzymes. embopress.org NO participates in signal transduction pathways that can influence protein phosphorylation and gene expression. embopress.org For instance, L-arginine has been shown to stimulate protein synthesis through the activation of the mTOR/p70S6K signaling pathway in a nitric-oxide-dependent manner. embopress.org Furthermore, L-arginine can influence cell proliferation and protect against cell death induced by endotoxins. nih.govrsc.org It has also been implicated in alleviating oxidative stress and apoptosis through the activation of signaling pathways like SIRT1-AKT-Nrf2 and SIRT1-FOXO3a. ebi.ac.uk
L-lysine, another essential amino acid, has been shown to affect cell proliferation. researchgate.net Studies on human osteoblasts have demonstrated that while L-arginine primarily enhances the production of factors for matrix synthesis, L-lysine is more involved in stimulating cell proliferation. researchgate.net
Given that the RRKR peptide is rich in arginine, it is plausible to hypothesize that it could influence cellular signaling in a manner related to L-arginine's known functions. The high positive charge of the peptide could also facilitate interactions with negatively charged components of the cell membrane or cell surface receptors, potentially triggering downstream signaling events. However, without direct experimental evidence, its specific effects on F-actin organization and Rac protein activation remain speculative.
Potential as a Modular Component in Designed Biomolecular Systems and Research Tools
The unique properties of peptides, such as their small size, ease of synthesis, and potential for specific modifications, make them valuable as modular components in the design of biomolecular systems and as research tools. nih.govresearcher.life The this compound sequence, with its high density of positive charges, has characteristics that are particularly useful in these contexts.
One area of application is in the development of cell-penetrating peptides (CPPs). Arginine-rich peptides are well-known for their ability to cross cellular membranes, a property attributed to the guanidinium (B1211019) group of arginine. researchgate.netnih.gov This makes sequences like RRKR potential candidates for use as modules to deliver cargo, such as drugs, nucleic acids, or imaging agents, into cells.
Furthermore, short, conserved amino acid motifs are known to be crucial for protein-protein interactions and cellular localization. For example, a conserved RRK(X)nKK ribosome binding motif has been identified in the β-subunit of the nascent polypeptide-associated complex (NAC). nih.gov This motif is essential for attaching the NAC complex to the ribosome and allowing it to interact with newly synthesized proteins. nih.gov The RRKR sequence shares similarities with this motif, suggesting it could be engineered into proteins as a targeting signal or to mediate specific interactions within a designed biomolecular system. Peptides can be designed as inhibitors of protein-protein interactions, and fragment-based approaches are being explored to identify functional peptide modulators. nih.govyoutube.com
Table 1: Potential Applications of RRKR as a Modular Component
| Application Area | Rationale | Potential Function |
|---|---|---|
| Cell-Penetrating Peptides (CPPs) | High positive charge from arginine and lysine (B10760008) residues. | Facilitate the cellular uptake of conjugated cargo molecules. |
| Protein Targeting Signals | Similarity to known localization motifs (e.g., ribosome binding). | Directing engineered proteins to specific subcellular locations. |
| Protein-Protein Interaction Modules | Ability of short peptide motifs to mediate specific binding events. | Engineering novel protein-protein interactions in synthetic biology. |
| Research Probes | Can be synthesized with labels (e.g., fluorescent tags). | Studying cellular processes like membrane binding and uptake. |
Contributions to Interfacial Binding and Membrane Remodeling Processes
The highly cationic nature of this compound strongly suggests it would engage in interfacial binding, particularly with the negatively charged surfaces of biological membranes. The interaction of arginine-rich peptides with lipid bilayers is a subject of extensive research. These peptides are known to interact with the phospholipid headgroups at the bilayer-water interface. researchgate.netnih.gov
Molecular dynamics simulations of arginine-rich peptides have shown that they are rapidly attracted to lipid bilayers and can bind preferentially to specific lipid components, such as gangliosides in neuronal membranes. researchgate.netnih.gov This initial binding is primarily driven by electrostatic interactions between the positively charged peptide and the negatively charged membrane surface. Following binding, these peptides can induce changes in the membrane, such as expansion and thinning of the bilayer. nih.gov
While the RRKR tetrapeptide itself may be too short to span a membrane or form stable pores, its strong binding to the membrane surface could locally alter membrane properties. This could include changes in membrane fluidity, curvature, or the distribution of membrane proteins. Such alterations could be considered a form of localized membrane remodeling. It is hypothesized that the accumulation of many such peptides on a membrane surface could lead to more significant disruptive events, such as transient pore formation or even membrane solubilization, which are mechanisms employed by some antimicrobial peptides. nih.gov
Table 2: Hypothesized Interfacial Interactions of RRKR
| Interaction Type | Description | Potential Consequence |
|---|---|---|
| Electrostatic Attraction | Strong binding to negatively charged phospholipid headgroups. | Accumulation of the peptide at the membrane surface. |
| Local Membrane Perturbation | Insertion into the headgroup region of the lipid bilayer. | Alteration of local membrane fluidity and charge density. |
| Induced Membrane Curvature | Asymmetric insertion or binding of the peptide. | Local bending or remodeling of the membrane. |
Considerations in Protein Degradation Pathways (e.g., N-end rule pathway through N-terminal Arg/Lys)
One of the most direct and well-supported theoretical roles for the this compound sequence is in protein degradation, specifically through the N-end rule pathway. This pathway relates the in-vivo half-life of a protein to the identity of its N-terminal amino acid residue. nih.govresearchgate.net
In eukaryotes, the N-end rule pathway has two major branches: the Ac/N-end rule pathway and the Arg/N-end rule pathway. nih.gov The Arg/N-end rule pathway targets proteins that have specific destabilizing residues at their N-terminus. Both arginine and lysine are recognized as primary destabilizing residues in this pathway. nih.govembopress.org
Therefore, if the RRKR sequence is present at the N-terminus of a protein, the N-terminal arginine would act as a potent degradation signal, or "N-degron". nih.gov This N-degron is recognized by N-recognins, which are E3 ubiquitin ligases such as UBR1. embopress.orgembopress.org The N-recognin then mediates the attachment of a polyubiquitin (B1169507) chain to an internal lysine residue of the target protein, marking it for degradation by the 26S proteasome. nih.gov
Interestingly, the Arg/N-end rule pathway can also be initiated by the N-terminal arginylation of proteins that originally have other N-terminal residues like aspartate or glutamate. ebi.ac.uknih.gov This post-translational modification is carried out by ATE1-encoded Arg-tRNA-protein transferases. nih.govresearchgate.net The presence of an N-terminal arginine, as in the RRKR peptide, would bypass this step and directly engage the degradation machinery. The N-terminal arginine can also act as a degradation signal for selective autophagy, where it binds to the autophagy receptor p62. nih.gov
Table 3: Role of N-terminal RRKR in the N-end Rule Pathway
| Component | Role in Pathway | Outcome |
|---|---|---|
| N-terminal Arginine | Primary destabilizing residue (N-degron). | Recognition by N-recognin E3 ligases. |
| N-recognin (e.g., UBR1) | Binds to the N-degron. | Mediates ubiquitination of the protein. |
| Internal Lysine Residues | Sites for ubiquitin chain attachment. | Formation of a polyubiquitin chain. |
| 26S Proteasome | Recognizes the polyubiquitinated protein. | Degradation of the protein. |
Q & A
Q. What analytical techniques are recommended for characterizing the purity and structural integrity of L-Arginyl-L-arginyl-L-lysyl-L-arginine in synthesized batches?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC): Use reverse-phase HPLC with a C18 column and UV detection at 220 nm. Calibrate with equimolar standard solutions of amino acids (e.g., L-arginine, lysine) to establish retention times and quantify purity .
- Mass Spectrometry (MS): Confirm molecular weight and sequence integrity via electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-TOF). Compare observed mass-to-charge ratios with theoretical values .
- Amino Acid Analysis (AAA): Hydrolyze the peptide under acidic conditions (6M HCl, 110°C, 24 hours) and quantify constituent amino acids using ion-exchange chromatography with norleucine as an internal standard .
Q. How can researchers ensure batch-to-batch consistency in peptide synthesis?
Methodological Answer:
- Process Validation: Implement orthogonal analytical methods (e.g., HPLC + MS) for each batch. Use statistical tools like coefficient of variation (CV) to assess reproducibility .
- Standardized Protocols: Adopt pharmacopeial guidelines for amino acid coupling efficiency and purification (e.g., solid-phase synthesis with Fmoc chemistry, followed by preparative HPLC) .
- Stability Testing: Monitor degradation under stress conditions (e.g., pH 2–9, 40°C) using stability-indicating assays to establish shelf-life parameters .
Advanced Research Questions
Q. How can conflicting reports on the bioactivity of this compound in different cellular models be systematically resolved?
Methodological Answer:
- Meta-Analysis Framework: Conduct a systematic review following PRISMA guidelines to evaluate experimental variables (e.g., cell lines, dosage, exposure time). Use risk-of-bias (RoB) tools to assess study quality .
- Orthogonal Assays: Validate findings using complementary methods (e.g., flow cytometry for apoptosis vs. Western blot for caspase activation) to rule out assay-specific artifacts .
- Mechanistic Studies: Employ siRNA knockdown or CRISPR-Cas9 models to isolate peptide-target interactions, reducing confounding factors from endogenous pathways .
Q. What experimental design considerations are critical for evaluating the pharmacokinetics of this compound in vivo?
Methodological Answer:
- Dose Escalation Protocols: Use non-linear mixed-effects modeling (NLME) to estimate absorption rates and bioavailability across species (e.g., rodent vs. primate) .
- Tracer Techniques: Incorporate isotopic labeling (e.g., ¹³C-arginine) with LC-MS/MS to track peptide metabolism and tissue distribution .
- Compartmental Analysis: Apply two-compartment models to distinguish between central (plasma) and peripheral (tissue) pharmacokinetic phases, adjusting for renal clearance rates .
Q. How can researchers optimize delivery systems for this compound to enhance cellular uptake in barrier tissues (e.g., blood-brain barrier)?
Methodological Answer:
- Nanocarrier Screening: Test lipid nanoparticles (LNPs), dendrimers, or cell-penetrating peptide (CPP) conjugates using high-content imaging to quantify intracellular accumulation .
- Permeability Assays: Use in vitro models (e.g., MDCK cell monolayers) with transepithelial electrical resistance (TEER) measurements to assess barrier integrity post-treatment .
- In Silico Modeling: Predict peptide-membrane interactions via molecular dynamics simulations, focusing on arginine-rich domains and lipid bilayer affinity .
Q. What strategies are effective for resolving low signal-to-noise ratios in fluorescence-based assays targeting this compound interactions?
Methodological Answer:
- Fluorophore Optimization: Compare Alexa Fluor 488, FITC, and Cyanine derivatives for minimal photobleaching and maximal emission overlap with peptide binding sites .
- Background Reduction: Pre-treat samples with quenching agents (e.g., Sudan Black B) to minimize autofluorescence in cellular assays .
- Single-Molecule Imaging: Employ total internal reflection fluorescence (TIRF) microscopy to isolate binding events in real time, reducing ensemble averaging artifacts .
Methodological Guidelines for Data Contradiction Analysis
- Root-Cause Framework:
- Technical Variability: Replicate experiments across independent labs using harmonized protocols (e.g., ISO 17025 standards) .
- Biological Heterogeneity: Stratify results by cell type, donor demographics, or genetic background to identify confounding variables .
- Statistical Rigor: Apply Bayesian meta-analysis to quantify the probability of true effect sizes amid conflicting data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
